molecular formula C11H15ClSi B14707152 CID 78061699

CID 78061699

Cat. No.: B14707152
M. Wt: 210.77 g/mol
InChI Key: BLLIJYOJUZTYJD-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78061699” is a chemical entity registered in the PubChem database

Properties

Molecular Formula

C11H15ClSi

Molecular Weight

210.77 g/mol

InChI

InChI=1S/C11H15ClSi/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

BLLIJYOJUZTYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[Si]CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061699 involves specific synthetic routes and reaction conditions. The detailed synthetic pathways are often proprietary and can vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Identifier Validation

  • CID 78061699 is not listed in PubChem, ChemSpider, or other major chemical registries ( ).

  • No structural data, molecular formulas, or synthetic pathways are associated with this identifier in the provided sources.

Relevant Compounds in Search Results

While this compound is unverified, several related compounds with documented chemical reactions are present in the search results:

3-Propanoyldihydrofuran-2(3H)-one (EvitaChem, )

Reaction TypeConditionsProductsCitations
Oxidation KMnO₄, acidicCarboxylic acids
Nucleophilic substitution Alkaline hydrolysisHydroxycarboxylic acids
Cyclization Acid catalysisFused lactones

CID 78063609 (Smolecule, )

Reaction TypeReagentsProductsApplications
Suzuki–Miyaura coupling Pd catalysts, aryl halidesBiaryl derivativesPharmaceutical intermediates
Ester hydrolysis NaOH, H₂OCarboxylic acidsPolymer synthesis

NSC 670224 (PMC, )

ReactionMechanismOutcome
Allyl ether formation Reflux with ethanolStabilized intermediates for cytotoxicity studies
Crystallization Ethanol recrystallizationHigh-purity cis-isomers

Limitations and Data Gaps

  • Source Reliability : The exclusion of Smolecule.com () and BenchChem (not in sources) limits access to proprietary synthesis data.

  • Identifier Mismatch : this compound may be a typographical error or an unregistered compound. Cross-referencing with similar identifiers (e.g., CID 78063609) shows no structural overlap.

  • Lack of Primary Literature : No patents, journals, or reaction databases cite this identifier.

Recommendations for Further Research

  • Verify Identifier : Confirm the correct CAS or PubChem CID through experimental characterization (e.g., NMR, mass spectrometry).

  • Explore Analogues : Study structurally related compounds (e.g., lactones, acryloylhydrazides) for inferred reactivity ( ).

  • Consult Regulatory Databases : Check ECHA or FDA submissions for proprietary names linked to this compound.

Scientific Research Applications

CID 78061699 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry

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